molecular formula C11H10N2O B2889449 Phenyl-1H-pyrrol-2-yl-methanone oxime CAS No. 855631-37-7

Phenyl-1H-pyrrol-2-yl-methanone oxime

Cat. No.: B2889449
CAS No.: 855631-37-7
M. Wt: 186.214
InChI Key: SZZLDNXWTQUQHG-ACCUITESSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl-1H-pyrrol-2-yl-methanone oxime typically involves the reaction of phenyl-1H-pyrrol-2-yl-methanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Phenyl-1H-pyrrol-2-yl-methanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild to moderate conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

Phenyl-1H-pyrrol-2-yl-methanone oxime has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl-1H-pyrrol-2-yl-methanone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form stable complexes with metal ions or act as a ligand in coordination chemistry. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Phenyl-1H-pyrrol-2-yl-methanone oxime can be compared with other similar compounds, such as:

    Phenyl-1H-pyrrol-2-yl-methanone: Lacks the oxime group, resulting in different reactivity and applications.

    Phenyl-1H-pyrrol-2-yl-methanone hydrazone: Contains a hydrazone group instead of an oxime, leading to distinct chemical properties and uses.

    Phenyl-1H-pyrrol-2-yl-methanone semicarbazone: Features a semicarbazone group, which affects its stability and reactivity.

Properties

IUPAC Name

(NE)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-8,12,14H/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZLDNXWTQUQHG-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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